molecular formula C17H12N2O4 B2578495 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate CAS No. 1209615-14-4

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate

Cat. No.: B2578495
CAS No.: 1209615-14-4
M. Wt: 308.293
InChI Key: LPUUGGYVXMXKNE-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate is a novel synthetic hybrid molecule designed for advanced pharmaceutical and biological research. This compound integrates three distinct heterocyclic pharmacophores—furan, 1,2-oxazole, and indole—into a single chemical entity, creating a promising candidate for investigating new therapeutic agents. The deliberate molecular hybridization strategy is a modern approach to combat multi-drug resistant bacteria . Furan-based compounds have demonstrated significant antibacterial activities, with some derivatives showing potency against pathogens like Staphylococcus aureus . Furthermore, the 1,2-oxazole core is a privileged structure in medicinal chemistry known for its diverse biological potential . The indole moiety is another critically important scaffold; research into indole derivatives, such as those involving tryptamine, has revealed cytotoxic properties against cancer cell lines like HeLa (cervical cancer) and HepG2 (liver cancer), indicating the value of this fragment in anticancer discovery . The primary research applications of this hybrid compound are anticipated to include: 1) serving as a lead compound in the synthesis and evaluation of new antimicrobials to address the growing threat of antibiotic-resistant ESKAPE pathogens ; 2) acting as a chemical probe in oncological research to study its potential cytotoxic mechanisms and efficacy; and 3) use in structure-activity relationship (SAR) studies to optimize the properties of multi-heterocyclic hybrids. Researchers can leverage this compound to explore its mechanism of action, which may involve the inhibition of DNA synthesis in microbial cells or the disruption of critical cellular processes in cancer cells, as suggested by the activities of its constituent parts . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(14-8-11-4-1-2-5-13(11)18-14)22-10-12-9-16(23-19-12)15-6-3-7-21-15/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUUGGYVXMXKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, which are then coupled with the indole-2-carboxylate moiety. Common reagents used in these reactions include strong bases, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furanones, oxazolidines, and substituted indoles. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry

In chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine Hydrochloride
  • Structure : Replaces the indole-2-carboxylate group with an amine.
  • Properties : Molecular formula C₉H₈N₂O₅, molecular weight 224.17 g/mol, CAS 2645-07-0 .
  • Significance : The amine derivative highlights the versatility of the 5-(furan-2-yl)-1,2-oxazole core in generating diverse bioactive molecules.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Structure : Contains a 1,3,4-oxadiazole instead of 1,2-oxazole and a sulfamoylbenzamide group.
  • Activity : Antifungal agent against C. albicans via thioredoxin reductase inhibition .
  • Comparison : The furan and heterocyclic core are retained, but the 1,3,4-oxadiazole and sulfamoyl groups enhance target specificity.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
  • Structure : Shares the indole-2-carboxamide motif but lacks the oxazole-furan unit.
  • Synthesis : Derived from ethyl-5-fluoroindole-2-carboxylate via amidation .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
  • Structure: Combines indole-2-carboxylic acid with a thiazolidinone group.
  • Synthesis: Formed via condensation of 3-formyl-indole-2-carboxylate with aminothiazolones .
  • Application : Highlights the role of indole-2-carboxylate in designing hybrid inhibitors.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C₁₇H₁₃N₂O₅ 325.30 Not reported Ester linkage, furan-oxazole-indole
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine HCl C₉H₈N₂O₅ 224.17 Not reported Amine substituent, hydrochloride salt
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ 358.37 249–250 Fluoro-substituted indole, amide bond
LMM11 C₂₃H₂₅N₄O₄S 469.53 Not reported 1,3,4-Oxadiazole, sulfamoyl group

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C15H12N2O4\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_4

This structure features an indole moiety linked to an oxazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Indole Functionalization : The indole moiety is synthesized and then coupled with the oxazole derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).
  • Final Purification : The product is purified using column chromatography to obtain the desired compound in high yield.

Anticancer Properties

Recent studies have indicated that derivatives of oxazole and indole compounds exhibit significant anticancer activity. A notable study evaluated the cytotoxic effects of various compounds on cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The findings suggest that this compound shows promising activity against these cell lines with IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
This compoundPANC-10.75

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Flow cytometry analyses have shown that treatment with this compound leads to increased levels of pro-apoptotic markers while decreasing anti-apoptotic factors.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Selective Inhibition :
    • A study focused on the selective inhibition of carbonic anhydrases (CAs), where derivatives showed nanomolar inhibition against specific isoforms (hCA IX and hCA II). The evaluated compound exhibited selective inhibition profiles that could be beneficial for targeted cancer therapies.
  • In Vivo Studies :
    • In vivo studies demonstrated that administration of this compound in animal models led to significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.

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